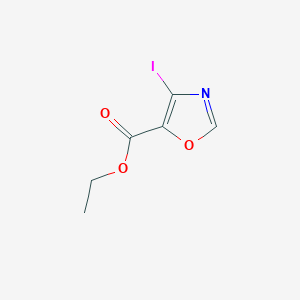

4-碘代恶唑-5-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-iodooxazole-5-carboxylate is a heterocyclic compound with the molecular formula C6H6INO3 . It is used as a building block in organic synthesis .

Synthesis Analysis

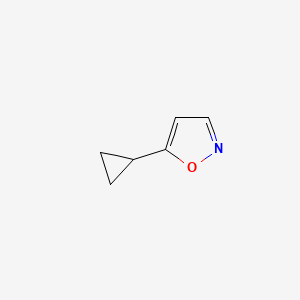

The synthesis of oxazoline derivatives, such as Ethyl 4-iodooxazole-5-carboxylate, has been a subject of interest in synthetic organic chemistry . Various synthetic protocols have been developed based on the substrates involved, including amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis

The molecular structure of Ethyl 4-iodooxazole-5-carboxylate consists of a five-membered oxazole ring with an iodine atom at the 4-position and an ethyl carboxylate group at the 5-position .Physical And Chemical Properties Analysis

Ethyl 4-iodooxazole-5-carboxylate has a molecular weight of 267.02 . It has several physicochemical properties such as molar refractivity, topological polar surface area, and lipophilicity . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学研究应用

分子结构和相互作用

2-氨基恶唑-5-甲酸乙酯展示了一种由平面片层组成的晶体结构,通过分子间氢键在内部连接,并以反平行羰基之间的偶极-偶极相互作用为特征。这种结构属性可能对其反应性和在科学研究中的潜在应用发挥重要作用 (Kennedy 等人,2001)。

合成方法

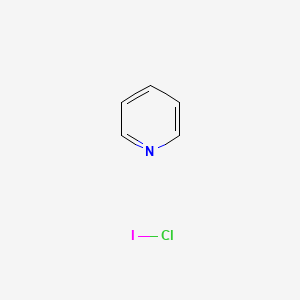

钯催化的芳基化:恶唑-4-甲酸乙酯参与了区域选择性钯催化的直接(杂)芳基化过程,证明了其在合成(杂)芳基恶唑中的用途,这在有机化学和潜在的药理合成中至关重要。这种方法促进了巴索辛和德克萨林等天然产物的非水合成 (Verrier 等人,2008)。

迈克尔加成策略:4-(三氟甲基)-2-乙烯基噻唑-5-甲酸乙酯被用作迈克尔加成过程中的前体,导致形成各种 4-(三氟甲基)-2-(氨基乙基)噻唑-5-甲酸乙酯类似物。这表明该化合物作为合成更复杂分子的多功能构建模块的潜力 (Boy 和 Guernon,2005)。

高级合成技术

2-氨基-4-甲基噻唑-5-甲酸乙酯衍生物的合成:该化合物的衍生物已经合成并得到结构证实,表明其作为进一步化学修饰的基础化合物的多功能性。这些衍生物还被评估了抗菌活性,展示了其在制药应用中的潜力 (Desai 等人,2019)。

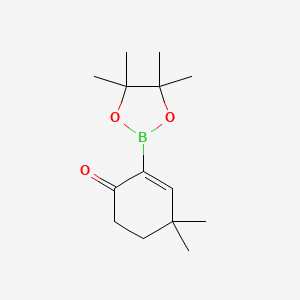

5-取代恶唑-4-甲酸乙酯合成:异氰基乙酸乙酯与氢化钠反应,并进一步与各种试剂处理,得到 5-取代恶唑-4-甲酸乙酯。这种方法对广泛羧酸的适应性凸显了该化合物在合成有机化学中的重要性 (Tormyshev 等人,2006)。

用于 5-氨基噻唑-4-甲酸乙酯的斯特雷克方法:报道了一种利用斯特雷克加成-环化反应的通用方法,强调了该化合物在生成各种杂环中的潜力,这是药物设计和发现中的一个关键方面 (程等人,2016)。

安全和危害

未来方向

The future directions for Ethyl 4-iodooxazole-5-carboxylate and similar compounds could involve the development of alternate metal-free synthetic routes . This is due to the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty to separate from the reaction mixtures .

作用机制

Target of Action

Ethyl 4-iodooxazole-5-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . .

Mode of Action

It is known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, exhibit their anti-infective properties by interacting with various targets in the infectious agents . The exact nature of these interactions and the resulting changes at the molecular level are subject to ongoing research.

Biochemical Pathways

Given its potential anti-infective properties, it can be inferred that it may interfere with the essential biochemical pathways of the infectious agents, leading to their inhibition .

Pharmacokinetics

It is known that the compound has a molecular weight of 26702 , which could influence its bioavailability and pharmacokinetic profile

Result of Action

Given its potential anti-infective properties, it can be inferred that it may inhibit the growth or proliferation of infectious agents .

属性

IUPAC Name |

ethyl 4-iodo-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-2-10-6(9)4-5(7)8-3-11-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRETWIGPJYHTGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CO1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442192 |

Source

|

| Record name | Ethyl 4-iodooxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220580-92-7 |

Source

|

| Record name | Ethyl 4-iodooxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)

![2-(4-(4-Chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1311818.png)

![3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1311822.png)

![2-Iodobenzo[d]thiazol-6-ol](/img/structure/B1311827.png)